Allyl dimethylhexanoate

Description

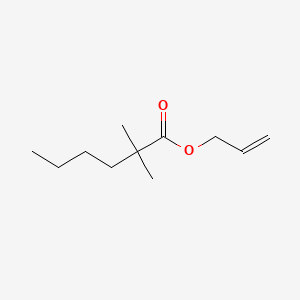

Structure

3D Structure

Properties

CAS No. |

60545-33-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

prop-2-enyl 2,2-dimethylhexanoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)10(12)13-9-6-2/h6H,2,5,7-9H2,1,3-4H3 |

InChI Key |

RWRYSHLZUMOHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(=O)OCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Allyl Dimethylhexanoate and Analogous Structures

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity, the control of where a reaction occurs on a molecule, and stereoselectivity, the control of the spatial orientation of the product, are paramount in the synthesis of complex organic molecules. For allylic esters, this translates to controlling which carbon of the allyl group bonds with the carboxylate and in what stereochemical fashion.

Transition Metal-Catalyzed Allylic Alkylation Reactions

Transition metal-catalyzed allylic alkylation is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This class of reactions allows for the substitution of a leaving group on an allylic substrate with a nucleophile, such as a carboxylate, under the influence of a metal catalyst.

The palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. sigmaaldrich.comwikipedia.org The reaction typically involves the reaction of an allylic substrate containing a good leaving group with a nucleophile in the presence of a palladium(0) catalyst. organic-chemistry.org

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming a π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, resulting in a cationic η³-π-allylpalladium(II) complex. wikipedia.orgnrochemistry.com The nucleophile, in this case, a dimethylhexanoate anion, then attacks the π-allyl complex. This nucleophilic attack can proceed through two main pathways depending on the nature of the nucleophile. wikipedia.orgorganic-chemistry.org Finally, reductive elimination regenerates the Pd(0) catalyst and yields the allylic ester product.

The selectivity of the Tsuji-Trost reaction is highly dependent on the ligands coordinated to the palladium center. acs.org The design and choice of ligands are critical for controlling both regioselectivity and enantioselectivity. nih.gov Phosphine ligands, in particular, have been extensively studied and utilized in these reactions since their introduction by Barry Trost. wikipedia.org

The steric and electronic properties of the ligand can influence the geometry of the π-allylpalladium intermediate and, consequently, where the nucleophile attacks. nih.govgu.se Bulky ligands can direct the nucleophile to the less sterically hindered terminus of the allyl group. Furthermore, the electronic nature of the ligand can affect the charge distribution in the π-allyl complex, influencing the regioselectivity of the nucleophilic attack. nih.gov Chiral ligands are instrumental in achieving asymmetric induction, leading to the formation of one enantiomer in excess. sigmaaldrich.com The Trost ligands, which are C2-symmetric diaminocyclohexyl (DACH) based, are a prominent example of ligands that have been successfully used to achieve high levels of enantioselectivity in a variety of allylic alkylation reactions. sigmaaldrich.com

Table 1: Representative Palladium Catalysts and Ligands in Allylic Alkylation

| Catalyst Precursor | Ligand | Key Features of the Ligand |

| [Pd(allyl)Cl]₂ | Triphenylphosphine (PPh₃) | Common, achiral phosphine ligand. |

| Pd₂(dba)₃ | Trost Ligand | Chiral, C₂-symmetric bisphosphine for high enantioselectivity. sigmaaldrich.com |

| Pd(PPh₃)₄ | (S)-BINAP | Chiral, atropisomeric bisphosphine for asymmetric synthesis. |

| Pd(OAc)₂ | PHOX Ligands | Chiral phosphinooxazoline ligands. sciforum.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The nature of the nucleophile plays a significant role in determining the outcome of the Tsuji-Trost reaction. organic-chemistry.org Nucleophiles are often categorized as "soft" or "hard" based on the pKa of their conjugate acids. wikipedia.orgnrochemistry.com

Soft Nucleophiles: These nucleophiles, typically derived from conjugate acids with a pKa less than 25, tend to attack the allyl moiety of the π-allylpalladium complex directly in an "outer-sphere" mechanism. wikipedia.orgorganic-chemistry.org This generally leads to substitution at the less sterically hindered position of the allyl group. organic-chemistry.org Carboxylates, such as dimethylhexanoate, are generally considered soft nucleophiles.

Hard Nucleophiles: These nucleophiles, with conjugate acid pKa values greater than 25, often attack the palladium center first in an "inner-sphere" mechanism, followed by reductive elimination. wikipedia.orgthieme-connect.de This can lead to different regioselectivity compared to soft nucleophiles.

The size of the nucleophile also impacts regioselectivity. Sterically unhindered nucleophiles may favor attack at a more substituted position, leading to the branched product, whereas bulkier nucleophiles will preferentially attack the less hindered terminus. organic-chemistry.org

The development of asymmetric versions of the Tsuji-Trost reaction has been a major focus, enabling the synthesis of chiral molecules with high enantiomeric excess. nih.gov This is achieved by employing chiral, non-racemic ligands that create a chiral environment around the palladium catalyst. sigmaaldrich.com

The mechanism of stereocontrol is complex and depends on the specific ligand and reaction conditions. In general, the chiral ligand differentiates the two faces of the π-allyl intermediate or the two termini of a prochiral allyl substrate, leading to preferential attack of the nucleophile from one direction or at one position. thieme-connect.de

A variety of chiral ligands have been developed for this purpose, including those with C2 symmetry, such as the Trost ligands, and PHOX (phosphinooxazoline) ligands. sigmaaldrich.comsciforum.net The choice of ligand is crucial and is often tailored to the specific substrate and nucleophile to achieve optimal stereoselectivity. acs.org The development of modular ligands, where components can be easily varied, has facilitated the rapid optimization of catalysts for specific applications. acs.org

While palladium catalysts are the most widely used for allylic alkylation, other transition metals, notably molybdenum and iridium, have emerged as powerful alternatives, often providing complementary and sometimes superior regioselectivity. organic-chemistry.org

Molybdenum Catalysis: Molybdenum-catalyzed allylic alkylation reactions often favor the formation of the more substituted, or branched, product, which can be the opposite of what is typically observed with palladium catalysts. sigmaaldrich.comnih.gov This complementary regioselectivity is highly valuable for accessing different constitutional isomers from the same starting materials. osti.gov The mechanism is believed to be distinct from the palladium-catalyzed pathway. sigmaaldrich.com Chiral ligands have also been successfully developed for molybdenum, enabling highly regio- and enantioselective transformations. nih.govacs.org

Iridium Catalysis: Iridium catalysts are also known to exhibit a strong preference for the formation of branched products in allylic substitution reactions. researchgate.netresearchgate.net Iridium-catalyzed asymmetric allylic alkylation has become a robust method for constructing stereogenic centers, particularly for the formation of branched α-allylated carbonyl compounds. acs.orgnih.gov The high levels of regio- and enantioselectivity achieved with iridium catalysts make them highly attractive for the synthesis of complex chiral molecules. nih.gov

Table 2: Regioselectivity of Different Metal Catalysts in Allylic Alkylation

| Metal Catalyst | Predominant Regioisomer | Notes |

| Palladium (Pd) | Linear (less substituted) | Can be influenced by ligands and nucleophile. organic-chemistry.org |

| Molybdenum (Mo) | Branched (more substituted) | Offers complementary selectivity to palladium. sigmaaldrich.comnih.gov |

| Iridium (Ir) | Branched (more substituted) | Known for high selectivity in forming branched products. researchgate.netresearchgate.net |

This table provides a general overview, and the actual regioselectivity can be influenced by various reaction parameters.

Palladium-Catalyzed Allylation (e.g., Tsuji-Trost Reaction)

Allylation via Organometallic Reagents

Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. Their ability to deliver nucleophilic carbon groups to electrophilic centers is a cornerstone of molecular construction. In the context of synthesizing structures analogous to allyl dimethylhexanoate, allylation reactions mediated by organometallic species are of paramount importance.

Allylmagnesium bromide, a common Grignard reagent, is a powerful nucleophile used to introduce an allyl group. Its reaction with epoxides provides a reliable route to homoallylic alcohols, which are versatile intermediates. This transformation involves the nucleophilic attack of the allyl group on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. The reaction is typically followed by an aqueous workup to protonate the resulting alkoxide. This method is highly effective for constructing carbon skeletons and introducing a hydroxyl group alongside a terminal alkene, which can be further functionalized.

The regioselectivity of the epoxide opening is influenced by steric and electronic factors. In asymmetric epoxides, the attack generally occurs at the less sterically hindered carbon atom. The resulting homoallylic alcohols are valuable precursors that can be transformed into a variety of other functional groups, making this a strategic step in the synthesis of complex target molecules.

Organobismuth compounds have emerged as useful reagents in carbon-carbon bond formation, offering a less toxic and environmentally benign alternative to other heavy metals. ias.ac.in Bismuth-mediated allylation, often performed under Barbier-type conditions, involves the reaction of an allyl halide with a carbonyl compound in the presence of metallic bismuth. ias.ac.inthieme-connect.com This process generates an allylbismuth intermediate in situ, which then adds to the carbonyl group to form a homoallylic alcohol. chemistryviews.org

These reactions are notable for their operational simplicity and can often be carried out in "green" solvents like water. ias.ac.inthieme-connect.com The reactivity of bismuth can be enhanced by using it in a highly activated form, such as nanometer-sized bismuth particles, which leads to significantly higher yields and shorter reaction times. thieme-connect.com The scope of this reaction is broad, encompassing various aldehydes and ketones. Furthermore, recent advancements have shown that catalytic amounts of bismuth can be used in photoredox-mediated allylations, further enhancing the sustainability of this methodology. chemistryviews.org

Table 1: Bismuth-Mediated Allylation of Benzaldehyde with Allyl Bromide

| Bismuth Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Regular Bi powder | Water | 24 | 45 |

| Nano-Bi (in situ) | Water | 2 | 93 |

| Bi nanotubes | Water | 2 | 95 |

This interactive table summarizes data for the allylation of benzaldehyde as reported in the literature. thieme-connect.com

Radical-Mediated Allylic Functionalization

Free-radical reactions offer a complementary approach to ionic pathways for the functionalization of allylic systems. These reactions proceed through neutral, highly reactive radical intermediates and are particularly effective for introducing functionality at the carbon atom adjacent to a double bond.

Allylic bromination is a key transformation that installs a bromine atom at the allylic position of an alkene, creating a valuable handle for subsequent substitution reactions. The most common reagent for this purpose is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator such as light (hν) or AIBN (azobisisobutyronitrile). masterorganicchemistry.com This reaction is known as the Wohl-Ziegler reaction. libretexts.org

The role of NBS is to provide a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. chemistrysteps.comlibretexts.org The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the trace Br₂ generates a bromine radical (Br•). chemistrysteps.comchadsprep.com

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of the alkene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com The HBr then reacts with NBS to generate a molecule of Br₂. chemistrysteps.com This newly formed Br₂ molecule reacts with the allylic radical to yield the allylic bromide product and another bromine radical, which continues the chain. chemistrysteps.comlibretexts.org

Termination: The chain reaction is terminated by the combination of any two radical species. libretexts.org

The use of NBS is crucial because it keeps the concentration of Br₂ and HBr low, which suppresses the competing electrophilic addition of bromine to the double bond. chemistrysteps.com

A key feature of the allylic radical intermediate is its resonance stabilization. The unpaired electron is delocalized over the two terminal carbons of the three-carbon allyl system. openstax.org If the alkene substrate is unsymmetrical, the two resonance forms of the allylic radical will not be equivalent. chadsprep.com

As a consequence, the subsequent reaction with bromine can occur at either of the two carbons that share the unpaired electron, often leading to a mixture of constitutional isomers. openstax.orglibretexts.org For example, the allylic bromination of 1-butene results in two different allylic radicals through resonance, leading to the formation of both 3-bromo-1-butene and 1-bromo-2-butene. chemistrysteps.com

Furthermore, if the reaction at one of the radical carbons creates a new stereocenter, a racemic mixture of R and S enantiomers will be formed at that position because the planar, sp²-hybridized radical can be attacked from either face with equal probability. chemistrysteps.com Therefore, allylic bromination of unsymmetrical alkenes can yield a complex mixture of constitutional isomers and stereoisomers. The product distribution is often influenced by the relative stability of the possible products and steric hindrance at the reaction sites. openstax.org

Enantioselective Preparation of α-Stereogenic Allyl Metalloids

The development of methods for the asymmetric synthesis of chiral building blocks is a major goal in modern organic chemistry. α-Stereogenic allyl metalloids are highly valuable intermediates because they can participate in a wide range of stereocontrolled transformations to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

A recently developed general method for the enantioselective preparation of α-stereogenic allyl metalloids (where the metalloid can be silicon, boron, or germanium) utilizes a dual copper hydride (CuH) and palladium (Pd) catalytic system. nih.govnih.gov This protocol allows for the synthesis of enantioenriched allyl silanes, germanes, and boronate esters from readily available vinyl metalloids and enol triflates. nih.gov

The proposed catalytic cycle involves an initial enantiodetermining hydrocupration of a vinyl metalloid, which generates a key heterobimetallic intermediate. nih.govresearchgate.net This is followed by a stereoretentive transmetalation from copper to a palladium complex and subsequent reductive elimination to furnish the desired α-stereogenic allyl metalloid with high enantiopurity. nih.govnih.gov This dual catalytic approach demonstrates broad functional group compatibility and represents a significant advance in the synthesis of these versatile chiral intermediates. nih.gov

Table 2: Enantioselective Synthesis of α-Stereogenic Allyl Boronate Esters

| Entry | R¹ Group | R² Group | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Phenyl | Methyl | 91 | 97:3 |

| 2 | 4-MeO-Ph | Methyl | 85 | 96:4 |

| 3 | 4-F-Ph | Methyl | 89 | 97:3 |

| 4 | 2-Naphthyl | Methyl | 84 | 97:3 |

| 5 | Cyclohexyl | Methyl | 95 | 98:2 |

This interactive table presents selected results from the dual CuH- and Pd-catalyzed synthesis of α-stereogenic allyl boronate esters, adapted from the literature. nih.gov

Esterification Techniques for Branched Hexanoic Acids

The esterification of branched carboxylic acids like dimethylhexanoic acid presents unique challenges due to steric hindrance around the carbonyl group. This hindrance can slow down the reaction rate and affect the equilibrium position of the reaction. Consequently, specialized and optimized methods are necessary to achieve high yields of the desired ester.

Conventional Esterification Optimizations

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for ester synthesis. masterorganicchemistry.com However, for sterically hindered substrates such as dimethylhexanoic acid, conventional conditions often result in low yields and long reaction times. To overcome these limitations, several optimization strategies can be employed.

One common approach is to use a large excess of one of the reactants, typically the alcohol, to shift the reaction equilibrium towards the product side. masterorganicchemistry.com Another critical factor is the effective removal of water, a byproduct of the reaction, which can also drive the equilibrium forward. This can be achieved through azeotropic distillation or the use of dehydrating agents.

The choice of acid catalyst is also crucial. While strong mineral acids like sulfuric acid are common, they can sometimes lead to side reactions. Lewis acids have emerged as efficient and milder alternatives for esterification, including for sterically congested substrates. rug.nl For instance, zirconocene complexes have been shown to be moisture-tolerant and effective catalysts for the esterification of sterically hindered acids. acs.orgnih.gov The optimization of catalyst loading, reaction temperature, and time are all critical parameters that need to be fine-tuned for a specific branched-chain acid and alcohol combination to maximize the ester yield.

Table 1: Comparison of Catalysts for the Esterification of Sterically Hindered Carboxylic Acids

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid | Low cost, readily available | Can cause side reactions, requires neutralization |

| Lewis Acids | Zirconocene complexes, Tin (IV) compounds | Milder reaction conditions, higher selectivity | Higher cost, potential metal contamination |

| Solid Acids | Ion-exchange resins (e.g., Dowex) | Easy separation and reusability, reduced waste | Lower activity for highly hindered substrates |

Enzymatic Esterification Methodologies

Enzymatic catalysis, particularly using lipases, has gained significant attention as a green and highly selective method for ester synthesis. researchgate.net Lipases are effective biocatalysts for the esterification of a wide range of substrates, including branched-chain carboxylic acids and various alcohols. nih.govnih.gov The use of enzymes offers several advantages over conventional chemical methods, such as mild reaction conditions (lower temperature and pressure), high specificity which minimizes by-product formation, and the potential for solvent-free systems.

The synthesis of branched-chain esters, which have applications as lubricants and in cosmetics due to their low-temperature properties, has been successfully demonstrated using enzymatic methods. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly popular due to their high stability and reusability. The enzymatic synthesis of esters from branched acids can be influenced by the structure of both the acid and the alcohol, with steric hindrance around the carboxylic group sometimes posing a challenge for the enzyme's active site. nih.gov

Optimization of enzymatic esterification involves several factors, including the choice of enzyme, the reaction medium (organic solvent or solvent-free), temperature, the molar ratio of substrates, and water activity. For the synthesis of flavor esters, solvent-free systems are often preferred to avoid any residual solvent in the final product.

Table 2: Key Parameters in Enzymatic Esterification of Branched Hexanoic Acids

| Parameter | Influence on the Reaction | Typical Optimized Conditions |

| Enzyme | Specificity and activity towards branched substrates | Immobilized Candida antarctica lipase B (Novozym 435) |

| Reaction Medium | Affects enzyme activity and product recovery | Solvent-free or non-polar organic solvents (e.g., hexane) |

| Temperature | Influences reaction rate and enzyme stability | 40-70 °C |

| Substrate Molar Ratio | Shifts equilibrium and can affect enzyme inhibition | Excess of alcohol is often used |

| Water Removal | Drives the reaction towards product formation | Vacuum, molecular sieves, or gas stripping |

Green Chemistry Approaches in Allyl Dimethylhexanoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve process efficiency. For the production of allyl dimethylhexanoate, several green methodologies are being explored.

Solvent-Free Reaction Systems (e.g., Reactive Co-extrusion)

Solvent-free reaction systems are a cornerstone of green chemistry, as they eliminate the use of often hazardous and volatile organic solvents. Reactive extrusion (REX) is an innovative solvent-free technique that combines chemical reactions with the extrusion process. aimplas.netnih.gov In REX, the extruder acts as a continuous reactor where the reactants are mixed, heated, and reacted under high shear and pressure. This technique is particularly well-suited for viscous materials and can significantly reduce reaction times and energy consumption compared to traditional batch processes. researchgate.net

While REX is widely used in polymer synthesis and modification, its application to the synthesis of small molecules like flavor esters is an emerging area. google.commaterianova.be The continuous nature of the process, coupled with the absence of a solvent, makes it an attractive option for the large-scale, sustainable production of esters. The high mixing efficiency in the extruder can help to overcome mass transfer limitations, which can be a factor in heterogeneous catalytic reactions.

Microwave-Assisted Synthesis in Aqueous Media

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciepub.commdpi.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scirp.org

The application of microwave technology to esterification reactions has been well-documented. nih.gov Performing these reactions in aqueous media, where possible, further enhances their green credentials by replacing organic solvents with water. While the direct esterification of a carboxylic acid and an alcohol in water is challenging due to the unfavorable equilibrium, the use of water-tolerant catalysts and microwave heating can overcome these limitations. The development of microwave-assisted esterification in aqueous systems for flavor compounds like allyl dimethylhexanoate represents a significant step towards more sustainable chemical manufacturing.

Derivatization Strategies for Allyl and Hexanoate Moieties

The functionalization of the allyl and hexanoate moieties in allyl dimethylhexanoate can lead to the creation of new molecules with tailored properties. Derivatization strategies can be employed to modify the reactivity, polarity, or biological activity of the parent ester.

The allyl group is a versatile functional handle that can undergo a variety of chemical transformations. These include:

Epoxidation: The double bond of the allyl group can be epoxidized to form an oxirane ring, which can then be opened by various nucleophiles to introduce new functional groups.

Hydroformylation: This reaction introduces a formyl group, which can be further converted into other functionalities like a carboxylic acid or an alcohol.

Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions allow for the formation of carbon-carbon bonds, enabling the attachment of aryl or vinyl groups to the allyl moiety.

Thiol-ene reaction: The addition of a thiol across the double bond is a highly efficient and regioselective reaction that can be used to introduce sulfur-containing functionalities.

The dimethylhexanoate moiety , while generally less reactive than the allyl group, can also be derivatized. Strategies for modifying the hexanoate part of the molecule could involve:

Alpha-functionalization: Introduction of functional groups at the carbon atom adjacent to the carbonyl group. This can be challenging due to the steric hindrance from the dimethyl groups.

Hydrolysis and re-esterification: The ester can be hydrolyzed back to dimethylhexanoic acid, which can then be converted to other derivatives such as amides or acid chlorides, followed by re-esterification with a different alcohol.

Reduction: The ester can be reduced to the corresponding alcohol, 2,2-dimethylhexanol, which can then be used as a starting material for other syntheses.

These derivatization strategies allow for the creation of a library of compounds based on the allyl dimethylhexanoate scaffold, which can be screened for various applications in materials science, perfumery, and as bioactive molecules.

Functionalization of Allyl End-Groups

The allyl group (CH₂=CH-CH₂-) is a versatile functional handle that can be selectively modified through a variety of chemical transformations. These modifications can introduce new functional groups, alter the electronic properties of the molecule, or enable cross-linking and polymerization. For a molecule like allyl dimethylhexanoate, the reactivity of the terminal double bond is of primary interest.

Several key reactions can be employed for the post-synthesis modification of allyl-terminated molecules. researchgate.net These include thiol-ene "click" reactions, epoxidation, and bromination. researchgate.net The thiol-ene reaction, for instance, is a highly efficient method for attaching thiol-containing molecules to the allyl group under mild conditions, often initiated by UV light or a radical initiator. Epoxidation, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA), converts the double bond into an epoxide ring, which can be subsequently opened by various nucleophiles to introduce a wide range of functionalities. researchgate.net

Another powerful strategy involves the conversion of the allyl group into an allylboronate complex. While allylboronic esters themselves are often unreactive towards many electrophiles, their conversion into more nucleophilic allylboronate complexes by the addition of an aryllithium reagent dramatically increases their reactivity. acs.orgnih.gov This "switches on" the ability of the allyl group to react with a diverse array of electrophiles in a highly regio- and stereocontrolled manner, providing access to complex structures, including those with quaternary stereocenters. acs.orgnih.gov

The table below summarizes key methodologies for the functionalization of allyl end-groups.

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Key Features |

| Thiol-Ene "Click" | Thiol, Photoinitiator (e.g., DMPA) | Thioether | High efficiency, mild conditions, orthogonal to many other functional groups. researchgate.net |

| Epoxidation | m-CPBA, Peroxyacetic acid | Epoxide (Oxirane) | Creates a reactive three-membered ring for further nucleophilic attack. researchgate.net |

| Bromination | Bromine (Br₂) | Vicinal Dibromide | Addition across the double bond, useful for further substitution or elimination reactions. researchgate.net |

| Allylboronate Formation & Reaction | 1. Lithiation-Borylation 2. Aryllithium 3. Electrophile (E+) | Diverse (e.g., F, CF₃, C-C bonds) | Increases nucleophilicity by 7-10 orders of magnitude; enables SE2' reactions with high stereospecificity. acs.orgnih.gov |

These methods highlight the synthetic flexibility of the allyl moiety, allowing for its conversion into a wide range of other functional groups, thereby expanding the chemical space accessible from a simple allyl ester precursor.

Chemical Modifications of the Dimethylhexanoate Backbone

The dimethylhexanoate portion of the molecule, while generally less reactive than the allyl group, can also be targeted for chemical modification. Such modifications typically involve the functionalization of otherwise unreactive C-H bonds or reactions involving the ester group itself.

The direct functionalization of sp³ C-H bonds is a frontier in organic synthesis, offering a way to build molecular complexity without the need for pre-installed functional groups. rsc.org Various transition-metal catalysts (e.g., based on ruthenium, manganese) can be employed to selectively activate and functionalize C-H bonds. acs.orgrsc.org For an aliphatic chain like the one in dimethylhexanoate, regioselectivity can be a challenge, but catalyst and directing group strategies can often overcome this. For example, metal-catalyzed reactions can introduce azide groups into tertiary C-H bonds, which can then be reduced to amines or used in cycloaddition reactions. nih.gov Metal-free conditions, using reagents like di-tert-butyl peroxide (DTBP), have also been developed for the site-selective C-H functionalization of alkyl esters. rsc.org

Beyond C-H activation, the ester functional group itself can be a site for modification. Transesterification, the reaction of an ester with an alcohol in the presence of an acid or base catalyst, can be used to swap the allyl group for a different alcohol moiety. libretexts.org This process is typically an equilibrium, driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol. libretexts.org Hydrolysis of the ester, either under acidic or basic (saponification) conditions, would cleave the molecule into 2,2-dimethylhexanoic acid and allyl alcohol, providing a route to derivatives of the carboxylic acid backbone. libretexts.org

The following table outlines potential modifications for the dimethylhexanoate backbone.

| Reaction Type | Reagents/Catalysts | Target Site | Potential Outcome |

| C-H Functionalization | Transition-metal catalysts (e.g., Mn, Ru) | Aliphatic C-H bonds | Introduction of new functional groups (e.g., hydroxyl, azide) at previously unreactive sites. acs.orgrsc.orgnih.gov |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | Ester carbonyl | Exchange of the allyl group for a different alkoxy group (OR'). libretexts.org |

| Hydrolysis (Saponification) | H₂O, H⁺ or OH⁻ | Ester carbonyl | Cleavage to 2,2-dimethylhexanoic acid (or its carboxylate salt) and allyl alcohol. libretexts.org |

| Reduction | LiAlH₄ | Ester carbonyl | Reduction to form 2,2-dimethylheptan-1-ol and propan-1-ol. libretexts.org |

These methodologies provide pathways to either subtly alter the ester group or to install new functionality on the hydrocarbon chain, enabling the synthesis of a broad family of related compounds.

Asymmetric Synthesis of Complex Allyl-Containing Derivatives

The synthesis of chiral molecules is of paramount importance in many areas of chemistry. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement of atoms, often leading to a single enantiomer. For allyl-containing esters, a key strategy is the catalytic asymmetric allylic alkylation (AAA) of enolates or related nucleophiles. rsc.org However, creating chiral allylic esters from simpler precursors is also a highly valuable approach.

A significant advancement in this area is the palladium-catalyzed asymmetric synthesis of chiral allylic esters. One powerful method involves the reaction of prochiral (Z)-2-alkene-1-ols with various carboxylic acids in the presence of a chiral palladium(II) catalyst. rsc.orgnih.gov The allylic alcohol is first converted to a trichloroacetimidate intermediate, which then undergoes an enantioselective SN2′ substitution with the carboxylic acid. rsc.orgnih.gov This process can achieve high yields (60-98%) and excellent enantiomeric purities (86-99% ee). nih.gov A notable feature is the exceptionally high ratio of branched to linear product, often exceeding 800:1. rsc.orgnih.gov

Another innovative approach is the palladium-catalyzed enantioselective allylation of disubstituted ketenes. rsc.orgrsc.orgnih.gov This method uses a palladium catalyst with a chiral ligand, such as BINAPHANE, to promote the reaction between a ketene and an allyl source, yielding α-allyl esters with an α-quaternary stereocenter. rsc.org This reaction has been shown to produce esters in good to excellent yields (up to 93%) and with moderate to good enantioselectivity (up to 80% ee). rsc.orgnih.gov

The table below details prominent catalytic systems for the asymmetric synthesis of chiral allyl-containing esters.

| Catalytic System | Reactants | Product Type | Reported Yields | Reported Enantiomeric Excess (ee) |

| Chiral Palladium(II) Complex (e.g., [COP-OAc]₂) | (Z)-Allylic trichloroacetimidate, Carboxylic acid | Branched Chiral Allylic Ester | High (60-98%) | Excellent (86-99%) nih.gov |

| Pd₂(dba)₃·CHCl₃ / BINAPHANE | Disubstituted ketene, Allyl aryl ether | α-Allyl Ester with Quaternary Center | Good to Excellent (61-93%) nih.gov | Moderate to Good (68-80%) nih.gov |

| [Cp*Ru(MeCN)₃]PF₆ / Phenoxythiazoline | Tertiary carbonate, α,α-disubstituted lithium ester enolate | Ester with Vicinal Quaternary Centers | Not specified | Excellent conservation of ee masterorganicchemistry.com |

These advanced methodologies enable the precise construction of complex, chiral molecules containing the allyl ester motif, providing access to a wide range of enantioenriched compounds for further investigation and application.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Allylic Functionalization Reactions

Allylic functionalization reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of substituents at the allylic position. These transformations can proceed through several distinct mechanistic pathways, including radical chain processes, transition metal-mediated catalytic cycles, and nucleophilic substitutions.

Allylic substitution can be achieved through a free radical chain mechanism, particularly in the presence of radical initiators or under high-temperature conditions. jove.com This process is favored because the allylic C-H bond is weaker than vinylic or alkylic C-H bonds, and the resulting allylic radical is stabilized by resonance. libretexts.org

The mechanism proceeds through three key stages:

Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., a halogen molecule or peroxide) to form free radicals. jove.com

Propagation: A radical abstracts an allylic hydrogen atom from the substrate, forming a resonance-stabilized allylic radical. jove.comlibretexts.org This intermediate can exist as two resonance structures, which can lead to the formation of regioisomeric products. The allylic radical then reacts with a molecule (e.g., Br₂), regenerating the radical species which continues the chain reaction. libretexts.org

Termination: The reaction ceases when radicals combine to form non-radical products. jove.com

A classic example of this type of reaction is allylic bromination using N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring substitution over addition to the double bond. vedantu.comlibretexts.org The stability of the allylic radical intermediate is the primary reason that substitution at this position is favored over other competing reactions. libretexts.org

Transition metals, particularly palladium, are widely used to catalyze allylic substitution reactions, often referred to as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org This methodology allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The general catalytic cycle involves the activation of the allylic ester by a low-valent transition metal complex. acs.orgacsgcipr.org

The cycle typically begins with a zerovalent palladium species which coordinates to the double bond of the allylic substrate. organic-chemistry.orgwikipedia.org The subsequent steps, oxidative addition and nucleophilic attack, are central to the transformation.

The catalytic cycle is characterized by the formation of key palladium-allyl intermediates. organic-chemistry.org

η² π-Allyl Complex: Initially, the Pd(0) catalyst coordinates to the alkene of the allyl ester, forming an η² (eta-2) complex. organic-chemistry.org

η³ π-Allyl Complex: This is followed by an oxidative addition step where the leaving group (the carboxylate) is expelled. organic-chemistry.orgnih.gov This results in the formation of a cationic η³ (eta-3) π-allyl palladium(II) complex. organic-chemistry.orgwikipedia.org This intermediate is a critical species where the three carbons of the allyl group are bonded to the metal center.

The reactivity of the η³ π-allyl complex is central to the reaction's outcome. Nucleophilic attack can occur at either of the two terminal carbons of the allyl moiety. nih.gov For unsymmetrical allyl substrates, this can lead to issues of regioselectivity, which is often controlled by the nature of the ligands on the metal and the nucleophile itself. organic-chemistry.orgnih.gov

Oxidative addition and reductive elimination are fundamental steps in many organometallic catalytic cycles. wikipedia.org

Oxidative Addition: This is the process that initiates the catalytic cycle for allylic alkylation. A low-valent metal complex (e.g., Pd(0)) inserts into the carbon-leaving group bond of the allyl ester. wikipedia.orglibretexts.org This increases the oxidation state and coordination number of the metal, for instance, from Pd(0) to Pd(II), forming the η³ π-allyl complex. organic-chemistry.orgwikipedia.org This step is also referred to as ionization. organic-chemistry.orgnih.gov

Reductive Elimination: This is the final, product-forming step of the cycle. It is the reverse of oxidative addition. wikipedia.orglibretexts.org The mechanism of nucleophilic attack can vary. "Soft" nucleophiles (from conjugate acids with pKa < 25) typically add directly to the allyl group. organic-chemistry.org In contrast, "hard" nucleophiles may first attack the metal center, followed by reductive elimination to form the new C-Nu bond and regenerate the Pd(0) catalyst. organic-chemistry.org During reductive elimination, the oxidation state of the metal decreases by two, and the two groups (allyl and nucleophile) are eliminated from the metal to form the final product. libretexts.org

| Step | Description | Change in Metal Center | Key Intermediate |

|---|---|---|---|

| 1. Catalyst Coordination | A Pd(0) catalyst coordinates to the double bond of the allyl ester. | No change | η² π-Allyl Complex |

| 2. Oxidative Addition | The Pd(0) center inserts into the carbon-leaving group bond, expelling the carboxylate. | Pd(0) → Pd(II) | η³ π-Allyl Complex |

| 3. Nucleophilic Attack | The nucleophile attacks a terminal carbon of the π-allyl ligand. | No change | (η³-Allyl)Pd(Nu) Complex |

| 4. Reductive Elimination | The newly-formed C-Nu bond is released from the metal center. | Pd(II) → Pd(0) | Regenerated Pd(0) Catalyst |

Allylic halides are highly reactive substrates for nucleophilic substitution and can react via both Sₙ1 and Sₙ2 mechanisms. stackexchange.comyoutube.com The preferred pathway depends on factors such as the structure of the substrate, the strength of the nucleophile, the leaving group, and the solvent. stackexchange.comstackexchange.com

Sₙ1 Pathway: Allylic substrates readily undergo Sₙ1 reactions because the resulting allylic carbocation is stabilized by resonance, which delocalizes the positive charge over two carbons. youtube.com This stabilization lowers the activation energy for the formation of the carbocation intermediate. Weak nucleophiles favor the Sₙ1 mechanism. youtube.com

Sₙ2 Pathway: Primary and secondary allylic halides are also highly susceptible to Sₙ2 attack. youtube.comyoutube.com The reactivity is enhanced compared to a corresponding saturated alkyl halide because the π-system of the double bond helps to stabilize the transition state. stackexchange.com This stabilization arises from the overlap of the p-orbitals of the reacting carbon with the π-orbitals of the adjacent double bond. Strong nucleophiles favor the Sₙ2 pathway. youtube.com

Due to resonance in the carbocation intermediate of an Sₙ1 reaction, substitution can occur at either the alpha or gamma carbon, potentially leading to a rearranged product, known as an Sₙ1' reaction. slideshare.net Similarly, direct attack at the gamma-carbon in an Sₙ2-type reaction is also possible, referred to as an Sₙ2' reaction. youtube.comslideshare.net

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Substrate Structure | Favored by 3° and 2° allylic substrates. youtube.com | Favored by 1° and 2° allylic substrates. youtube.com |

| Intermediate/Transition State | Resonance-stabilized carbocation intermediate. youtube.com | Stabilized pentacoordinate transition state. stackexchange.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.com | Favored by strong nucleophiles (e.g., RO⁻, CN⁻). youtube.com |

| Solvent | Favored by polar, protic solvents. | Favored by polar, aprotic solvents. |

| Rearrangement | Possible (Sₙ1' product). slideshare.net | Possible (Sₙ2' product). slideshare.net |

Catalytic Cycle of Transition Metal-Mediated Allylation

Oxidative Transformations and Radical Reaction Pathways

Beyond the substitution reactions, the allylic position is susceptible to oxidative transformations. Auto-oxidation, a process involving reaction with atmospheric oxygen, can occur in compounds with allylic hydrogens. researchgate.net This process often proceeds through a radical chain reaction initiated by the abstraction of a labile allylic hydrogen to form an alkyl radical (R•). researchgate.net This radical reacts rapidly with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another molecule to propagate the chain, leading to the formation of hydroperoxides. researchgate.net

Furthermore, specific reagents can be employed to achieve controlled allylic oxidation. For instance, selenium dioxide (SeO₂) is a classic reagent for the oxidation of alkenes at the allylic position to form allylic alcohols or carbonyl compounds. The cooperative action of diselanes and a photoredox catalyst can also achieve the oxidative coupling of alkenes with carboxylic acids to form allylic esters. organic-chemistry.org Electrochemical methods have also been developed to generate alkoxysulfonyl radicals which can then react with alkenes in a difunctionalization process to yield sulfonate esters. nih.gov

Autooxidation Mechanisms of Branched Alkanes (e.g., 2,5-Dimethylhexane)

Chemoselective Addition Reactions Involving Allylic Double Bonds

The double bond in the allyl group of allyl dimethylhexanoate provides a site for various addition reactions. Chemoselectivity in these reactions is crucial for synthetic applications, allowing for the modification of the double bond without affecting other functional groups in the molecule.

The thiol-ene reaction is a highly efficient and versatile "click" reaction involving the addition of a thiol (R-SH) to an alkene to form a thioether wikipedia.orgcisco.comalfa-chemistry.com. This reaction is known for its high yields, stereoselectivity, and mild reaction conditions wikipedia.orgcisco.com. It can be initiated by light, heat, or radical initiators and typically proceeds via a free-radical mechanism wikipedia.orgcisco.com.

The radical mechanism involves three main steps:

Initiation: A radical initiator generates a thiyl radical (RS•).

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction.

Termination: Radicals combine to terminate the chain.

An alternative mechanism is a base-catalyzed Michael addition, where a thiolate anion acts as a nucleophile and adds to an activated alkene alfa-chemistry.com. The thiol-ene reaction has found widespread use in polymer chemistry, materials science, and bioconjugation due to its efficiency and functional group tolerance cisco.comnih.govrsc.org.

Table 2: Mechanistic Variants of the Thiol-Ene Reaction

| Mechanism | Initiator/Catalyst | Key Intermediate | Key Features |

| Free-Radical Addition | Light, heat, radical initiators | Thiyl radical (RS•) | Anti-Markovnikov addition, proceeds via a chain reaction. wikipedia.org |

| Michael Addition | Base (e.g., triethylamine) | Thiolate anion (RS-) | Nucleophilic addition to activated alkenes. alfa-chemistry.com |

Carbene Insertion to C-H Bonds using Allyl-Based Precursors

Carbene insertion into carbon-hydrogen (C-H) bonds is a powerful transformation in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. This reaction involves a highly reactive carbene intermediate that inserts into a C-H bond, forming a new carbon-carbon (C-C) bond. The use of precursors containing an allyl group is of particular interest due to the electronic properties and reactivity of the allylic system.

The general mechanism for a metal-catalyzed carbene C-H insertion begins with the decomposition of a diazo compound, a common carbene precursor, in the presence of a transition metal catalyst, typically one based on rhodium or copper. squarespace.com This forms a metal-carbene intermediate. This electrophilic species can then react with a C-H bond. The insertion into allylic C-H bonds is often favored due to the relative weakness of these bonds and their ability to stabilize radical intermediates. beilstein-journals.org

The reaction can proceed through a concerted or a stepwise mechanism. In a concerted mechanism, the C-C bond formation and the hydrogen atom transfer occur in a single transition state. squarespace.com For triplet carbenes, a stepwise mechanism involving a diradical intermediate is more common. squarespace.com The choice of catalyst and the specific structure of the allyl-containing precursor can significantly influence the chemo-, regio-, and stereoselectivity of the insertion. beilstein-journals.orgprinceton.edu Chiral catalysts, for instance, can be employed to achieve enantioselective C-H insertions. beilstein-journals.org

Research has shown that the selectivity of carbene insertion can be directed to specific C-H bonds. For example, in systems with multiple potential insertion sites, the catalyst can be chosen to favor insertion at primary, secondary, or tertiary C-H bonds. beilstein-journals.org While specific studies on allyl dimethylhexanoate as a precursor for carbene insertion are not prevalent, the principles of C-H insertion in allylic systems provide a framework for predicting its potential reactivity. The presence of the allyl group suggests that it could serve as a handle for intramolecular or intermolecular C-H functionalization, leading to the synthesis of more complex molecules.

Table 1: Factors Influencing Carbene C-H Insertion Reactions

| Factor | Influence on the Reaction |

|---|---|

| Catalyst | Controls the reactivity and selectivity (chemo-, regio-, and stereo-). Rhodium and copper complexes are common. squarespace.com |

| Carbene Precursor | The electronic nature of the substituents on the diazo compound affects the electrophilicity of the carbene. princeton.edu |

| Substrate | The strength of the C-H bond and steric factors influence the site of insertion. Allylic C-H bonds are often favored. beilstein-journals.org |

| Ligands | Chiral ligands on the metal catalyst can induce enantioselectivity in the insertion product. beilstein-journals.org |

1,3-Dipolar Cycloaddition Reactions with Allyl Alkyl Ketones

The 1,3-dipolar cycloaddition is a powerful and widely used reaction in organic chemistry for the synthesis of five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. organic-chemistry.org Allyl alkyl ketones, which are α,β-unsaturated ketones, can act as effective dipolarophiles in these reactions.

The mechanism of the Huisgen 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process. organic-chemistry.org It involves the simultaneous formation of two new sigma bonds as the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile. pharmacy180.com This [4π + 2π] cycloaddition is stereospecific, meaning that the stereochemistry of the dipolarophile is retained in the product. slideshare.net

The regioselectivity of the reaction, which determines the orientation of the 1,3-dipole relative to the dipolarophile, is governed by both electronic and steric factors. wikipedia.org Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. The reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org For α,β-unsaturated ketones, the presence of the electron-withdrawing carbonyl group influences the electronic distribution in the double bond, directing the approach of the 1,3-dipole. researchgate.net

A variety of 1,3-dipoles can be used in these reactions, including azides, nitrile oxides, and nitrones, leading to the formation of a wide range of five-membered heterocycles such as triazoles, isoxazoles, and pyrazoles, respectively. youtube.com While specific research on 1,3-dipolar cycloadditions involving allyl dimethylhexanoate is limited, the presence of the allyl group, which can be conceptually linked to an α,β-unsaturated system after isomerization or derivatization, suggests its potential to participate in such reactions. The general principles of 1,3-dipolar cycloadditions with α,β-unsaturated ketones provide a strong basis for understanding the potential reactivity of related structures.

Table 2: Common 1,3-Dipoles and the Resulting Heterocycles in Cycloadditions with Alkenes

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Azide | Triazoline |

| Nitrile Oxide | Isoxazoline |

| Nitrone | Isoxazolidine |

| Azomethine Ylide | Pyrrolidine |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For allyl dimethylhexanoate, ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton environments.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H and ¹³C NMR Data for Allyl Dimethylhexanoate

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₃-CH₂-) | ~0.9 (t) | ~14.0 |

| 2 (-CH₂-) | ~1.3 (m) | ~23.0 |

| 3 (-CH₂-) | ~1.2 (m) | ~32.0 |

| 4 (-CH₂-) | ~1.5 (t) | ~25.0 |

| 5 (C(CH₃)₂) | - | ~42.0 |

| 6 (C=O) | - | ~178.0 |

| 7 (O-CH₂) | ~4.5 (d) | ~65.0 |

| 8 (-CH=) | ~5.9 (ddt) | ~132.0 |

| 9 (=CH₂) | ~5.3 (d), ~5.2 (d) | ~118.0 |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). For allyl dimethylhexanoate, HMBC is crucial for connecting the distinct parts of the molecule. Key expected correlations include:

A correlation between the protons of the allyl methylene group (O-CH₂, position 7) and the ester carbonyl carbon (C=O, position 6), confirming the ester linkage.

Correlations between the gem-dimethyl protons (position 10) and the quaternary carbon (position 5), the adjacent methylene carbon (position 4), and the carbonyl carbon (position 6).

Correlations from the allylic methine proton (-CH=, position 8) to the terminal vinyl carbon (=CH₂, position 9) and the ester-linked methylene carbon (O-CH₂, position 7).

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. While less critical for this flexible acyclic molecule, it can confirm spatial proximities, such as between the protons of the allyl group and the protons on the hexanoate chain, depending on the molecule's preferred conformations in solution.

Quantitative NMR (qNMR) is a precise method for determining the concentration of substances in a mixture without the need for identical calibration standards. It is particularly useful for monitoring the progress of chemical reactions, such as the esterification process to synthesize allyl dimethylhexanoate from 2,2-dimethylhexanoic acid and allyl alcohol.

By acquiring ¹H NMR spectra of the reaction mixture at regular intervals, the conversion can be calculated. nih.govoxinst.com Key steps in this process include:

Signal Selection: Identifying non-overlapping signals unique to a reactant and the product. For this reaction, one could monitor the disappearance of the signal for the α-methylene protons of allyl alcohol or the appearance of the ester methylene signal (O-CH₂, position 7) in the product. oxinst.com

Data Acquisition: Using acquisition parameters that ensure full relaxation of the nuclei (a long relaxation delay, typically 5 times the longest T1 relaxation time), which is critical for accurate signal integration.

Quantification: The concentration of the product or reactant at any given time can be determined by comparing the integral of its characteristic signal to the integral of a known amount of an inert internal standard added to the mixture.

This technique allows for the determination of reaction kinetics, including reaction rates and activation parameters, providing valuable insights for process optimization. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition.

For allyl dimethylhexanoate (C₁₁H₂₀O₂), the theoretical monoisotopic mass is 184.14633 Da. An HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Predicted HRMS Fragmentation Data for Allyl Dimethylhexanoate

| m/z (Predicted) | Ion Formula | Description of Loss |

|---|---|---|

| 185.15361 | [C₁₁H₂₁O₂]⁺ | Protonated molecule [M+H]⁺ |

| 207.13555 | [C₁₁H₂₀NaO₂]⁺ | Sodiated adduct [M+Na]⁺ |

| 143.11230 | [C₉H₁₅O]⁺ | Loss of allyl radical (•C₃H₅) |

| 129.13303 | [C₈H₁₇O]⁺ | Loss of butenyl radical (•C₄H₇) via McLafferty Rearrangement |

| 115.07588 | [C₆H₁₁O₂]⁺ | Cleavage of the allyl group, retention of charge on the acid fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two techniques are complementary.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of allyl dimethylhexanoate would be a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.

Raman Spectroscopy: Raman is more sensitive to non-polar, symmetric bonds. Therefore, the carbon-carbon double bond (C=C) of the allyl group will produce a strong signal in the Raman spectrum.

Characteristic Vibrational Frequencies for Allyl Dimethylhexanoate

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Ester) | IR | 1735 - 1750 | Strong |

| C=C Stretch (Alkene) | Raman | 1640 - 1650 | Strong |

| =C-H Stretch (Alkene) | IR/Raman | 3080 - 3100 | Medium |

| C-H Stretch (Aliphatic sp³) | IR/Raman | 2850 - 3000 | Strong |

| C-O Stretch (Ester) | IR | 1150 - 1250 | Strong |

Hyphenated Techniques for Complex Mixture Analysis

In many real-world applications, such as in the analysis of flavors, fragrances, or essential oils, allyl dimethylhexanoate would be present as one component in a complex mixture. Hyphenated techniques, which couple a separation method with a detection method, are essential for this type of analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable hyphenated technique for analyzing volatile compounds like allyl dimethylhexanoate. sums.ac.ir The process involves:

Separation (GC): The sample mixture is vaporized and injected into a gas chromatograph. Components are separated based on their boiling points and interactions with the stationary phase inside a long capillary column. Allyl dimethylhexanoate would elute at a specific retention time under given conditions.

Identification (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The molecule is ionized and fragmented, and the resulting mass spectrum (fragmentation pattern) is recorded. nih.govnih.gov

By comparing the obtained mass spectrum to a library of known spectra (like NIST or Wiley), the compound can be confidently identified. This combination of chromatographic retention time and a unique mass spectrum provides a very high degree of certainty in the identification and quantification of allyl dimethylhexanoate even in highly complex matrices.

Computational Chemistry in Mechanistic Understanding and Molecular Design

Molecular Dynamics (MD) Simulations of Allyl-Containing Systems

Molecular dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, offering insights into conformational changes, molecular interactions, and macroscopic properties. nih.gov

For a flexible molecule like allyl dimethylhexanoate, MD simulations can explore its conformational landscape. The allyl group and the hexanoate chain can adopt various spatial arrangements, and MD simulations can reveal the most populated conformers and the dynamics of their interconversion. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. rsc.org All-atom MD simulations, where every atom is explicitly represented, can provide detailed information on these interactions. rsc.org The insights gained from MD can be crucial in fields like materials science and drug discovery, where understanding molecular conformation and dynamics is key. unibo.itnih.gov

Retrosynthetic Analysis and Reaction Pathway Prediction Algorithms

Retrosynthetic analysis is a technique used to design a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meairitilibrary.com For allyl dimethylhexanoate, the most logical disconnection is at the ester bond (C-O). youtube.comamazonaws.com

This disconnection yields two synthons: an acyl cation and an allylic alkoxide anion. The corresponding synthetic equivalents would be a reactive derivative of dimethylhexanoic acid (like an acyl chloride or anhydride) and allyl alcohol. youtube.com

Retrosynthetic Step for Allyl Dimethylhexanoate:

Modern computational chemistry leverages algorithms and machine learning to automate this process. d-nb.info Computer-aided synthesis planning (CASP) tools use vast databases of known chemical reactions to propose and evaluate potential synthetic routes. journalspress.com These algorithms can identify multiple pathways, assess their feasibility, and help chemists select the most efficient and economical route. researchgate.net

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, which is invaluable for structure verification and identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and the accurate prediction of chemical shifts can aid in the interpretation of experimental spectra.

DFT calculations, using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, can compute the magnetic shielding tensors for each nucleus in a molecule. semanticscholar.org These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. github.ioresearchgate.net For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to achieve good agreement with experimental data. github.io

In addition to DFT, machine learning models trained on large datasets of experimental or high-level computed spectra are emerging as fast and accurate tools for NMR prediction. nih.govnih.govaalto.fi

Below is a table illustrating hypothetical predicted ¹H NMR chemical shifts for key protons in allyl dimethylhexanoate, showcasing the type of data generated by computational methods.

| Proton Group | Multiplicity | Hypothetical Predicted Chemical Shift (ppm) |

| CH₂ (allyl, adjacent to O) | Doublet | 4.55 |

| CH (allyl) | Multiplet | 5.90 |

| =CH₂ (allyl, trans) | Doublet of triplets | 5.30 |

| =CH₂ (allyl, cis) | Doublet of triplets | 5.20 |

| CH₂ (adjacent to C=O) | Triplet | 2.30 |

| CH₃ (terminal) | Triplet | 0.90 |

Note: These chemical shift values are illustrative examples and not the result of actual calculations for allyl dimethylhexanoate.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalytic Esterification of Hexanoic Acid Derivatives

The synthesis of allyl esters, including derivatives of hexanoic acid, is commonly achieved through biocatalytic esterification. This process typically utilizes lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) as catalysts. Lipases are versatile enzymes that can catalyze ester synthesis in non-aqueous environments by reversing their natural hydrolytic function. scielo.br The reaction involves the direct esterification of a hexanoic acid derivative with an allyl alcohol.

Lipases are favored in industrial applications for their ability to synthesize esters used in the food, pharmaceutical, and cosmetic industries. scielo.brmdpi.com The choice of lipase (B570770) is critical, as different enzymes exhibit varying levels of activity and selectivity depending on the substrates. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is one of the most widely used and efficient biocatalysts for producing flavor and fragrance esters. nih.gov

Key factors influencing the efficiency of biocatalytic esterification include the nature of the solvent, water activity, temperature, and the molar ratio of the substrates. scielo.brnih.gov For instance, in the synthesis of various short-chain esters, lipases from Candida antarctica, Pseudomonas fluorescens, and Thermomyces lanuginosus have demonstrated high conversion rates, often exceeding 88%. mdpi.com The enzymatic approach avoids the unwanted side products and harsh conditions associated with chemical synthesis. scielo.br

| Enzyme/Biocatalyst | Acid Substrate | Alcohol Substrate | Typical Conversion Rate | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Hexanoic Acid | Aromatic Alcohols | >50% after 2 hours | nih.gov |

| IMMCALB-T2-350 (Immobilized CALB) | Acetic Acid | Isoamyl Alcohol | ~98% | mdpi.com |

| IMMAPF-T2-150 (Immobilized P. fluorescens lipase) | Butyl Acid | 1-Butanol | ~96% | mdpi.com |

| Novozym 435 (Immobilized CALB) | Cinnamic Acid | Ethyl Acetate (Transesterification) | High Yield | wikipedia.org |

Enzyme-Catalyzed Allylic Oxidation of Olefins

The allyl group within a molecule like allyl dimethylhexanoate presents a target for further functionalization through enzyme-catalyzed oxidation. This C-H functionalization is a powerful strategy for creating more complex molecules from simpler precursors. nih.gov

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes renowned for their ability to catalyze the oxidation of a vast array of substrates, including the functionalization of inert C-H bonds. nih.gov P450s are particularly adept at performing allylic oxidation, introducing a hydroxyl group at the carbon atom adjacent to a double bond. nih.govmdpi.com Unspecific peroxygenases (UPOs) represent another class of heme-thiolate enzymes capable of performing a wide range of oxidation reactions, including hydroxylation and epoxidation of olefins.

A key advantage of enzymatic catalysis is the high degree of selectivity—regio-, chemo-, and stereoselectivity—that can be achieved. When P450s catalyze the allylic oxidation of an olefin, they can produce chiral alcohols with high enantiomeric excess. mdpi.com For example, an engineered P450 BM-3 has been used for the chemo- and regioselective allylic C–H bond oxidation of an advanced intermediate in the total synthesis of nigelladine A. mdpi.com

In addition to hydroxylation, these enzymes can also catalyze the epoxidation of the double bond within the allyl group. This process involves the addition of an oxygen atom across the double bond to form a three-membered epoxide ring. This transformation is also often highly stereoselective.

| Enzyme Class | Reaction Type | Substrate Moiety | Product Moiety | Key Feature |

|---|---|---|---|---|

| Cytochrome P450 | Allylic Hydroxylation | Allyl Group | Allyl Alcohol Derivative | High Regio- and Enantioselectivity |

| Cytochrome P450 | Epoxidation | Alkene | Epoxide | High Enantioselectivity |

| Unspecific Peroxygenases (UPOs) | Hydroxylation/Epoxidation | Alkene/Allyl Group | Alcohol/Epoxide | Broad substrate scope |

Chemo-Enzymatic Synthesis Strategies for Complex Allyl-Containing Molecules

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic reactions to construct complex molecules in an efficient and selective manner. nih.govacs.org This approach is particularly valuable for synthesizing molecules with multiple functional groups and stereocenters. An allyl-containing compound like allyl dimethylhexanoate can serve as a building block in such a strategy.

For example, an initial enzymatic esterification could be used to create the allyl ester core with high purity and under mild conditions. mdpi.com This could be followed by chemical modifications to other parts of the molecule. Conversely, a complex, chemically synthesized intermediate containing an allyl group could undergo a late-stage enzymatic functionalization, such as a highly selective P450-catalyzed oxidation, to install a hydroxyl group at a specific position. nih.govnih.gov This integration of catalysis leverages the selectivity of enzymes for specific transformations while relying on robust chemical methods for other steps, such as forming the carbon skeleton. nih.gov

Enzymatic Functionalization of Allylic Structures for Bioconjugation (e.g., Modified DNA)

The allyl group is a versatile functional handle that can be used for bioconjugation—the process of linking molecules to biomacromolecules such as proteins or nucleic acids. While chemical methods for this are common, enzymatic approaches offer superior selectivity, allowing for site-specific modifications under physiological conditions. nih.gov

Enzymes can be used to incorporate molecules with allyl functionalities into larger structures. For instance, modified nucleotides containing an allyl group could potentially be incorporated into DNA or RNA strands by polymerases. Subsequently, the pendant allyl group serves as a reactive site for downstream enzymatic or chemical ligation to attach other molecules, such as fluorescent dyes or therapeutic agents. While this application is an area of ongoing research, the exquisite selectivity of enzymes makes them ideal candidates for performing such precise modifications on complex biomolecules. nih.gov

Directed Evolution and Enzyme Engineering for Enhanced Catalytic Performance

The performance of enzymes used in the synthesis and transformation of allyl compounds can be significantly improved through directed evolution and protein engineering. nih.gov This process mimics natural selection in the laboratory to develop enzyme variants with desired properties, such as enhanced activity, altered substrate specificity, or improved stability. nobelprize.orgnih.gov

Directed evolution involves generating libraries of mutant enzymes through random mutagenesis or other techniques, followed by high-throughput screening to identify variants with improved performance for a specific reaction. nih.gov For example, cytochrome P450 enzymes have been successfully evolved to catalyze reactions not found in nature, such as the amination of benzylic and allylic C-H bonds with high efficiency and enantioselectivity. acs.orgyoutube.com Similarly, lipases can be engineered to better tolerate organic solvents or to have higher catalytic efficiency for non-natural substrates. This powerful technique continually expands the toolkit of biocatalysts available for synthesizing and modifying complex molecules like allyl dimethylhexanoate. nobelprize.org The average fold improvement for key kinetic parameters through directed evolution campaigns has been shown to be substantial, highlighting the effectiveness of this strategy. nih.gov

Applications of Allyl Dimethylhexanoate in Advanced Chemical Research and Materials Science

Allyl dimethylhexanoate, as a member of the allyl ester class of compounds, possesses a versatile chemical structure characterized by a reactive allylic double bond and an ester functional group. This unique combination makes it a valuable molecule in various areas of advanced chemical research and materials science, from the intricate synthesis of complex molecules to the development of sophisticated functional materials.

Environmental Fate and Degradation Pathways

Oxidative Degradation in Atmospheric and Environmental Systems

In the atmosphere, Allyl Dimethylhexanoate is primarily removed through reactions with photochemically generated oxidants. The presence of a carbon-carbon double bond in the allyl group makes it particularly reactive towards species like the hydroxyl (OH) radical, ozone (O₃), and the nitrate (NO₃) radical.

The reaction is initiated by the electrophilic addition of the OH radical to the C=C double bond, a process that is typically very fast. Studies on analogous compounds such as allyl acetate, allyl alcohol, and allyl sulfides show that the rate constants for their reactions with OH radicals are large, on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.netnih.gov For instance, the rate coefficient for the reaction of OH radicals with allyl alcohol at 298 K is approximately (4.60 ± 0.19) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Similarly, the rate constant for allyl methyl sulfide is (4.98 ± 1.42) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This high reactivity is attributed to the allyl group. The reaction with molecular oxygen (O₂) follows rapidly after the initial radical adduct is formed.

The reaction of allyl radicals with other atmospheric species like NO and NO₂ has also been studied, showing fast association reactions. semanticscholar.orgunt.edu The rate coefficients for the reaction of C₃H₅ with NO₂ are in the range of (3.97 ± 0.84) × 10⁻¹¹ × (T/300 K)⁻¹⁵⁵ cm³ s⁻¹. unt.edu These reactions become important in environments with significant NOx concentrations.

Table 1: Gas-Phase Reaction Rate Constants of Allyl Compounds with OH Radicals at ~298 K

| Reactant Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

| Allyl Alcohol | (4.60 ± 0.19) × 10⁻¹¹ | researchgate.net |

| Allyl Isocyanate | (1.94 ± 1.04) × 10⁻¹⁴ × exp(2207/T) | nih.gov |

| Allyl Methyl Sulfide | (4.98 ± 1.42) × 10⁻¹¹ | nih.gov |

| Allyl Ethyl Sulfide | (6.88 ± 1.49) × 10⁻¹¹ | nih.gov |

The atmospheric oxidation of allyl esters leads to the formation of a variety of oxygenated products. The specific product distribution depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx).

Following the addition of an OH radical to the double bond of Allyl Dimethylhexanoate, a hydroxyalkyl radical is formed. This radical rapidly adds O₂ to form a peroxy radical (RO₂). The subsequent fate of the RO₂ radical dictates the final products.

In the presence of NOx, the RO₂ radical reacts with NO to form an alkoxy radical (RO). This alkoxy radical can then undergo decomposition. By analogy with allyl acetate, the primary degradation products for Allyl Dimethylhexanoate are expected to be formaldehyde and an oxygenated ester fragment, 2,2-dimethylhexanoyloxy-acetaldehyde. nih.gov

In the absence of NOx, the reaction pathways for the intermediate radicals are different. For allyl acetate, the main products are acetic acid and other compounds formed through α-ester rearrangement. nih.gov A similar pathway for Allyl Dimethylhexanoate would likely lead to the formation of 2,2-dimethylhexanoic acid and other oxygenated species.

Table 2: Potential Oxygenated Degradation Products of Allyl Dimethylhexanoate

| Product Name | Chemical Formula | Formation Pathway |

| Formaldehyde | CH₂O | Decomposition of the alkoxy radical intermediate |

| 2,2-dimethylhexanoyloxy-acetaldehyde | C₉H₁₆O₃ | Decomposition of the alkoxy radical intermediate (in presence of NOx) |

| 2,2-dimethylhexanoic acid | C₈H₁₆O₂ | Formed via rearrangement pathways (in absence of NOx) |

Biotransformation and Biodegradation Mechanisms

In soil and aquatic environments, the primary fate of Allyl Dimethylhexanoate is driven by microbial degradation. As an alkyl ester, it is expected to be susceptible to enzymatic hydrolysis and subsequent metabolism by a wide range of microorganisms.

The biodegradation of esters generally begins with the enzymatic cleavage of the ester bond. researchgate.netwikipedia.org This hydrolysis reaction is catalyzed by non-specific esterases and lipases, which are common in soil and aquatic bacteria and fungi. researchgate.net This initial step breaks down Allyl Dimethylhexanoate into its constituent alcohol and carboxylic acid: allyl alcohol and 2,2-dimethylhexanoic acid.

Allyl Alcohol Pathway : Allyl alcohol can be further metabolized by microorganisms. The pathway often involves oxidation to acrolein, followed by oxidation to acrylic acid. nih.gov These intermediates can then enter central metabolic pathways.

2,2-dimethylhexanoic Acid Pathway : The degradation of the fatty acid moiety depends on its structure. For branched alkyl chains, biodegradation can proceed via pathways like beta-oxidation, although the branching may slow the rate of degradation compared to linear alkanes. nih.gov The presence of quaternary carbon in the 2-position (dimethyl) can present a steric hindrance to the enzymes involved in typical beta-oxidation, potentially leading to slower degradation or alternative metabolic routes.

The biotransformation of Allyl Dimethylhexanoate and its breakdown products involves several key enzyme systems. nih.govlongdom.org